molecular formula C17H23N3O3S B2518942 4-methoxy-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide CAS No. 1448137-38-9

4-methoxy-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide

Cat. No.: B2518942
CAS No.: 1448137-38-9
M. Wt: 349.45
InChI Key: DKZBOPYCYCQPAK-UHFFFAOYSA-N
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Description

4-methoxy-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazine with a suitable ketone or aldehyde to form the indazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 4-methoxy-2-methylbenzenesulfonic acid

  • Reduction: : 4-methoxy-2-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide amine

  • Substitution: : Various substituted sulfonamides depending on the nucleophile used

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in the design of new sulfonamide-based drugs.

  • Industry: : It can be used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the indazole ring and the sulfonamide group. Similar compounds might include other sulfonamides or indazole derivatives, but the exact structure and substituents would differ. Some similar compounds could be:

  • Sulfanilamide: : A simpler sulfonamide used as an antibacterial agent.

  • Indazole: : A basic structure without the additional methoxy and methyl groups.

This compound's uniqueness lies in its specific combination of functional groups and structural elements, which can lead to distinct biological and chemical properties.

Properties

IUPAC Name

4-methoxy-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-12-10-13(23-3)8-9-17(12)24(21,22)18-11-15-14-6-4-5-7-16(14)20(2)19-15/h8-10,18H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZBOPYCYCQPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=NN(C3=C2CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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